molecular formula C23H25N3O B2578047 4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one CAS No. 838891-12-6

4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

Cat. No. B2578047
CAS RN: 838891-12-6
M. Wt: 359.473
InChI Key: ZTOXSSQNMSYMIJ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a type of nitrogenous heterocyclic molecule that have attracted a great deal of interest among medicinal chemists . They are prevalent in potential heterocyclic drugs due to their isostructural pharmacophore of naturally occurring active biomolecules . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .


Synthesis Analysis

Researchers have synthesized plenty of benzimidazole derivatives in the last decades . These compounds have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .


Molecular Structure Analysis

Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore .


Chemical Reactions Analysis

Benzimidazole derivatives possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Scientific Research Applications

Optimization of Benzimidazole Derivatives as PARP Inhibitors

Research has led to the development of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, exhibit excellent potency against PARP enzymes and cellular activity in nanomolar ranges. Their bioavailability, ability to cross the blood-brain barrier, and efficacy in cancer models highlight their potential as therapeutic agents (Penning et al., 2010).

Novel Benzimidazole Compounds with Cytotoxic Activity

The synthesis of new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols has been developed, showcasing potent cytotoxic activities against various human cancer cell lines. These compounds, synthesized through a one-pot reaction, demonstrate significant antiproliferative properties, some even surpassing those of cisplatin, a commonly used chemotherapeutic agent (Karpińka et al., 2011).

Benzimidazole-Based Schiff Base Copper(II) Complexes

A series of benzimidazole-containing Schiff base copper(II) complexes have been synthesized, characterized, and studied for their DNA binding, cellular DNA lesion creation, and cytotoxicity against cancer cell lines. These complexes bind DNA through an intercalative mode and show substantial cytotoxic effects, indicating their potential as anticancer agents (Paul et al., 2015).

Soluble Polyimides with Benzimidazole Rings

Research into new soluble polyimides containing benzimidazole rings aimed at applications as interlevel dielectrics has been conducted. These materials, synthesized via a one-pot method, exhibit excellent thermal stability, good adhesion to copper, low water absorption, and low dielectric constants, making them suitable for electronic applications (Chung et al., 2001).

Antimicrobial and Antifungal Activities

A new series of benzimidazole derivatives has been synthesized, demonstrating significant antimicrobial and antifungal activities. These findings suggest the potential of benzimidazole compounds in developing new therapeutic agents to combat microbial infections (Reddy & Reddy, 2010).

properties

IUPAC Name

4-[1-(3-phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-14-25-17-19(16-22(25)27)23-24-20-12-6-7-13-21(20)26(23)15-8-11-18-9-4-3-5-10-18/h2-7,9-10,12-13,19H,1,8,11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOXSSQNMSYMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

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